4-Fluorothiophenol potassium salt
Description
Significance and Role in Contemporary Synthetic Methodologies
Potassium 4-fluorothiophenolate serves as a potent nucleophile, a characteristic primarily driven by its soft thiolate anion. This property is harnessed in various synthetic transformations, particularly in the formation of carbon-sulfur bonds, which are integral to the structure of numerous functional molecules.
One of the key roles of this salt is as a stabilized, ready-to-use form of 4-fluorothiophenol (B130044). The parent thiol, 4-fluorothiophenol, is a liquid with a pungent odor, and its deprotonation is often a necessary step before its use in nucleophilic substitution or addition reactions. sigmaaldrich.comnih.gov The potassium salt provides a convenient alternative, eliminating the need for a separate base and offering improved handling and storage characteristics.
In synthetic processes, potassium 4-fluorothiophenolate is an important intermediate. For instance, processes for producing 4-fluorothiophenol can involve the in-situ formation of its salt. A common industrial synthesis route starts with 4-fluorobenzenesulfonyl chloride, which is reduced to form a disulfide intermediate (4,4′-difluorodiphenyl disulfide). google.comgoogle.com This disulfide is then further reduced, often using a reducing agent like sodium borohydride (B1222165) in the presence of a base, to yield the thiophenol, which exists as its corresponding salt (sodium or potassium) in the reaction mixture. google.comgoogle.com From this salt solution, the final 4-fluorothiophenol can be liberated by acidification. google.com This highlights the salt's role as a direct precursor in high-yield synthetic preparations.
Table 1: Chemical Identifiers for Potassium 4-Fluorothiophenolate
| Identifier | Value |
|---|---|
| IUPAC Name | potassium;4-fluorobenzenethiolate nih.gov |
| CAS Number | 132130-83-7 nih.gov |
| Molecular Formula | C₆H₄FKS nih.gov |
| Molecular Weight | 166.26 g/mol nih.gov |
| InChI | InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 nih.gov |
Interdisciplinary Relevance in Chemical Sciences
The utility of potassium 4-fluorothiophenolate and its parent thiol extends beyond traditional organic synthesis into interdisciplinary fields such as materials science and medicinal chemistry.
In materials science , the interaction between gold and sulfur is fundamental for creating functional nanomaterials and self-assembled monolayers. nih.gov The 4-fluorothiophenolate ligand has been instrumental in the synthesis of gold(I)-thiolate coordination polymers. nih.gov These materials, with the general formula [Au(I)(p-SPhF)]n, are synthesized from chloroauric acid and 4-fluorothiophenol. nih.gov The resulting coordination polymers exhibit remarkable versatility and can exist in several forms, including flexible, crystalline fibers that are red-emissive, and even transparent glasses. nih.gov The ability to switch these materials from an amorphous to a crystalline phase is associated with an ON/OFF switching of their luminescence, indicating potential applications in sensors, smart textiles, and phase-change memory devices. nih.gov
The presence of the fluorine atom is significant as it can modulate the electronic properties of the aromatic ring and influence intermolecular interactions within the resulting materials. This fine-tuning capability is crucial for designing materials with specific optical or physical properties.
In the context of medicinal chemistry , thiol-containing compounds are of great interest due to their unique redox properties and ability to interact with biological systems. nih.gov Thiols can act as antioxidants and are known to form stable complexes with heavy metal ions. nih.gov While specific research on the biological activity of potassium 4-fluorothiophenolate is limited in the provided context, its parent compound, 4-fluorothiophenol, is used in the synthesis of the anti-cancer drug Bicalutamide. chemicalbook.com This underscores the importance of the 4-fluorothiophenyl scaffold in the development of pharmaceutically active molecules. The general class of thiols serves as a foundation for drugs used in chelation therapy and as radical scavengers, suggesting a potential area of exploration for fluorinated analogues. nih.gov
Table 2: Physical Properties of 4-Fluorothiophenol (Parent Compound)
| Property | Value |
|---|---|
| Physical Form | Clear colorless to light yellow liquid chemicalbook.com |
| Density | 1.203 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.550 sigmaaldrich.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Fluorothiophenol potassium salt |
| Potassium 4-fluorothiophenolate |
| 4-Fluorothiophenol |
| 4-Fluorobenzenesulfonyl chloride |
| Sodium borohydride |
| 4,4′-Difluorodiphenyl disulfide |
| Chloroauric acid |
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;4-fluorobenzenethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLXFZSWOBWFMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FKS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635671 | |
| Record name | Potassium 4-fluorobenzene-1-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132130-83-7 | |
| Record name | Potassium 4-fluorobenzene-1-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Potassium 4 Fluorothiophenolate and Its Thiolate Anion
Nucleophilic Substitution Reactions
The 4-fluorothiophenolate anion is a potent nucleophile, readily participating in substitution reactions. Its reactivity is influenced by a combination of factors including the nature of the substrate, the reaction conditions, and the electronic properties imparted by the fluorine substituent.
Mechanism of Chlorine Substitution in Poly(vinyl chloride) (PVC)
The modification of poly(vinyl chloride) (PVC) through the nucleophilic substitution of its labile chlorine atoms is a key strategy to alter the polymer's properties. The use of 4-fluorothiophenolate as a nucleophile in this context has been a subject of detailed investigation. The reaction proceeds by the attack of the thiolate anion on the carbon atom bonded to chlorine in the PVC backbone, leading to the displacement of the chloride ion and the formation of a new carbon-sulfur bond.
A critical aspect of the modification of PVC with 4-fluorothiophenolate is the method of generating the active nucleophile. Studies have compared the reaction kinetics and final degrees of modification when using a pre-formed potassium 4-fluorothiophenolate salt versus generating the thiolate in situ through the reaction of 4-fluorothiophenol (B130044) with a base, such as potassium carbonate. nau.eduacs.org
Interestingly, the method of generation significantly impacts the reaction outcome. When pre-formed thiolate salts of 4-halogenthiophenols are used, the reactivity trend follows the order of increasing polarizability and decreasing electronegativity of the halogen, with 4-bromothiophenolate reacting faster and achieving higher degrees of modification than 4-fluorothiophenolate. nau.edu This is attributed to the fact that the more polarizable and less stable 4-bromothiophenolate is a stronger nucleophile.
However, this trend is inverted when the thiolate is generated in situ. In this scenario, 4-fluorothiophenol exhibits the highest reactivity and leads to the highest degree of PVC modification. nau.eduacs.org This reversal is explained by the higher acidity of 4-fluorothiophenol compared to its chloro- and bromo-analogues. The strong electron-withdrawing inductive effect of the fluorine atom facilitates the deprotonation of the thiol by the base, leading to a higher effective concentration of the active thiolate nucleophile in the reaction medium. nau.edu
Table 1: Comparison of Reactivity in PVC Modification
| Method | Reactivity Order | Primary Influencing Factor |
|---|---|---|
| Pre-formed Thiolate Salt | 4-Bromothiophenolate > 4-Chlorothiophenolate > 4-Fluorothiophenolate | Nucleophilicity of the thiolate |
| In Situ Generation | 4-Fluorothiophenolate > 4-Chlorothiophenolate > 4-Bromothiophenolate | Acidity of the corresponding thiol |
The electronic properties of the 4-fluorothiophenolate nucleophile, particularly the strong inductive effect (-I effect) of the fluorine atom, play a crucial role in the kinetics and thermodynamics of the substitution reaction on PVC.
As discussed, the -I effect of fluorine enhances the acidity of 4-fluorothiophenol, which is a key kinetic factor in in situ generated systems. nau.edu In nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent on the aromatic ring can stabilize the negatively charged Meisenheimer intermediate through its inductive effect, thereby lowering the activation energy of the rate-determining addition step. While the substitution on PVC is an aliphatic nucleophilic substitution (SN2), the electron-withdrawing nature of the fluorine atom still influences the nucleophilicity of the sulfur atom.
Thermodynamically, the presence of the fluorine atom can also affect the equilibrium of the substitution reaction. The higher concentration of the more reactive thiolate anion, resulting from the increased acidity of 4-fluorothiophenol in the in situ process, shifts the thermodynamic equilibrium towards the product side, favoring a higher degree of modification. nau.edu
Broader Aspects of Nucleophilic Substitution in Organic Systems
The utility of potassium 4-fluorothiophenolate as a nucleophile extends beyond polymer modification. In general organic synthesis, it can be employed in various SNAr reactions. For instance, it can react with activated aryl halides or nitroarenes to form diaryl thioethers. The principles governing these reactions are similar to those observed in other SNAr systems, where the rate is influenced by the nature of the leaving group and the electronic stabilization of the intermediate. The fluorine substituent in the nucleophile can modulate the reactivity and in some cases, the selectivity of these reactions.
Ligand Exchange Mechanisms on Metal Nanoclusters
Potassium 4-fluorothiophenolate, or more commonly the 4-fluorothiophenol ligand, plays a significant role in the synthesis and modification of metal nanoclusters, particularly those of silver. The thiolate acts as a stabilizing ligand on the surface of the nanocluster, and its exchange with other ligands or its involvement in intercluster reactions provides a pathway to new nanocluster structures and properties.
Intercluster Reaction Pathways and Structural Evolution (e.g., Silver Nanoclusters)
Atomically precise silver nanoclusters protected by thiolates are a fascinating class of nanomaterials. The 4-fluorothiophenol (4-FTP) ligand has been instrumental in studying the dynamic nature of these clusters.
A notable example is the reversible, ligand-exchange-induced size transformation between two distinct, atomically precise silver nanoclusters: Ag₃₅(SG)₁₈ and Ag₄₄(4-FTP)₃₀, where SG stands for glutathionate. nau.eduresearchgate.netacs.org The conversion of the smaller Ag₃₅(SG)₁₈ to the larger Ag₄₄(4-FTP)₃₀ is a rapid process, occurring in under five minutes, when Ag₃₅(SG)₁₈ is exposed to 4-FTP. nau.eduresearchgate.netacs.org This transformation highlights that ligand exchange can be a driving force for the growth and structural rearrangement of nanoclusters. The reverse process, the conversion of Ag₄₄(4-FTP)₃₀ back to Ag₃₅(SG)₁₈, is also possible but proceeds more slowly and through intermediate cluster sizes. nau.eduresearchgate.netacs.org This reversibility underscores the delicate thermodynamic balance that governs nanocluster stability, which can be tipped by the nature of the protecting ligand.
Furthermore, intercluster reactions involving silver nanoclusters protected by 4-fluorothiophenol have been observed. For example, reactions between Au₂₅ clusters and Ag₄₄(4-FTP)₃₀ lead to the formation of bimetallic nanoclusters. pradeepresearch.org These reactions demonstrate that atomically precise nanoclusters can behave like molecules, reacting with each other to form new, well-defined structures. The mechanism of these intercluster reactions is thought to involve the metal-ligand interface, with the exchange of both metal atoms and ligands being possible, leading to a structural evolution of the initial clusters. pradeepresearch.org
Table 2: Investigated Reactions Involving 4-Fluorothiophenol(ate)
| Reaction Type | System | Key Observation |
|---|---|---|
| Nucleophilic Substitution | Poly(vinyl chloride) (PVC) | Reactivity depends on the method of thiolate generation (pre-formed vs. in situ) |
| Ligand Exchange | Ag₃₅(SG)₁₈ / Ag₄₄(4-FTP)₃₀ | Reversible size and structural transformation of silver nanoclusters |
| Intercluster Reaction | Au₂₅ / Ag₄₄(4-FTP)₃₀ | Formation of bimetallic nanoclusters |
Role of Electronic Nature (Induction and Mesomeric Effect) in Ligand Substitution
The electronic properties of the 4-fluorothiophenolate ligand, specifically the interplay between the inductive and mesomeric effects of the fluorine substituent, can influence its behavior in ligand substitution reactions. While direct studies on 4-fluorothiophenolate are not extensively detailed in the provided results, the principles of how substitutions on organic linkers modulate electronic factors are well-established. rsc.org
Time-Resolved Visualization of Structural Changes during Exchange
While direct time-resolved visualization of structural changes for 4-fluorothiophenolate itself is not explicitly covered, the fundamental mechanism of thiol-disulfide exchange reactions has been elucidated through both experimental and theoretical studies. These reactions are believed to proceed via an SN2-type nucleophilic substitution. nih.gov The process involves the attack of a thiolate anion on a disulfide bond, forming a transient trigonal bipyramidal transition state with a linear -S-S-S- arrangement. nih.govnih.gov
High-level theoretical calculations have been instrumental in mapping the free energies, transition structures, and charge densities along the reaction pathway. nih.gov These studies confirm that the thiolate is the primary reacting species. nih.gov The rate of these exchange reactions is dependent on the pKa of the attacking thiol; a lower pKa generally leads to a faster reaction until the thiolate becomes the predominant species. nih.gov The solvent environment also plays a critical role, with hydrophobic environments potentially accelerating the reaction. nih.gov
Mechanisms in Probe Design and Detection
The nucleophilic nature of the thiophenolate anion is harnessed in the design of fluorescent probes for the detection of thiophenols.
Reaction Pathways in Fluorescent Probe Systems for Thiophenols
A common strategy in designing fluorescent probes for thiophenols involves a "turn-on" fluorescence mechanism. This is often achieved by coupling a fluorophore to a quenching unit via a bond that can be selectively cleaved by thiophenols. nih.govmdpi.com
One prevalent reaction pathway is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.comnih.gov In this design, a highly electron-deficient aromatic ring, such as one substituted with a 2,4-dinitrophenyl group, is attached to the fluorophore. nih.govmdpi.com The thiophenolate anion attacks the electron-deficient ring, displacing the fluorophore and liberating it from the quenching effect of the recognition moiety. This results in a significant enhancement of fluorescence. nih.govmdpi.com
Another mechanism involves the cleavage of a sulfonamide bond. mdpi.comnih.gov Probes have been developed where a fluorophore is linked to a 2,4-dinitrobenzenesulfonyl (DNBS) group. The strong nucleophilicity of the thiophenolate enables the cleavage of the sulfonamide, releasing the fluorescent reporter and causing a "turn-on" signal. mdpi.comnih.gov
The general mechanism for an SNAr reaction involving a thiolate proceeds through the formation of a zwitterionic Meisenheimer complex. frontiersin.org This intermediate can then either directly expel the leaving group or undergo base-catalyzed deprotonation before losing the leaving group to form the final product. frontiersin.org The efficiency and selectivity of these probes depend on the reactivity of the recognition site towards thiophenols over other biological thiols like cysteine and glutathione (B108866). nih.govnih.govacs.org
Other Reaction Mechanisms
Thiol Chlorination Processes and Intermediate Species
The chlorination of thiols, including 4-fluorothiophenol, to form sulfenyl chlorides is a synthetically important reaction. Studies using N-chlorosuccinimide (NCS) as the chlorinating agent have revealed a complex reaction mechanism that deviates from a simple direct chlorination. acs.orged.ac.uk
Kinetic studies involving 4-fluorothiophenol have shown that the reaction does not follow a simple nucleophilic substitution pathway where the thiol directly attacks the chlorine atom of NCS. acs.org Instead, the reaction exhibits sigmoidal kinetics, indicating an autocatalytic process. acs.org
The proposed mechanism involves several key steps and intermediate species:
Initiation: A slow, direct chlorination of the thiophenol by NCS to form a small amount of the corresponding sulfenyl chloride. acs.orged.ac.uk
Disulfide Formation: The newly formed sulfenyl chloride reacts with another molecule of the thiophenol to generate the corresponding disulfide and hydrogen chloride (HCl). acs.orged.ac.uk
Autocatalysis: The generated HCl catalyzes the release of molecular chlorine (Cl₂) from NCS. acs.orged.ac.uk
Rapid Chlorination: The in situ generated Cl₂ is a much more potent chlorinating agent and rapidly converts the remaining thiophenol to the sulfenyl chloride, also producing more HCl, which further accelerates the reaction. acs.org
Disulfide Cleavage: Once all the initial thiophenol is consumed, the accumulated HCl continues to react with NCS to slowly release Cl₂, which then cleaves the disulfide intermediate to yield the final sulfenyl chloride product. acs.org
Therefore, the disulfide of 4-fluorothiophenol (4,4'-difluorodiphenyl disulfide) is a key intermediate in this process. acs.org The reaction is sensitive to additives; for instance, the presence of an alkene can intercept the sulfenyl chloride intermediate, thereby inhibiting the autocatalytic cycle. acs.org Water can have dichotomous effects on the reaction rate. acs.orged.ac.uk
Contributions to Materials Science Research
Surface Chemistry and Ligand Design in Nanomaterials
The 4-fluorothiophenolate anion has proven to be a highly effective ligand in the surface chemistry of nanomaterials. Its application is crucial in the synthesis and stabilization of noble metal nanoclusters and in understanding the fundamental principles that govern their properties.
Role as Capping Ligand in Noble Metal Nanocluster Synthesis (e.g., Silver Nanoclusters)
4-Fluorothiophenol (B130044) (4-FTP) serves as a critical capping ligand in the atomically precise synthesis of noble metal nanoclusters, most notably silver (Ag) nanoclusters. Research has demonstrated that medium-sized aromatic thiols, including 4-FTP, are instrumental in directing the formation of specific cluster sizes. A prominent example is the synthesis of the Ag₄₄(4-FTP)₃₀ nanocluster, a well-defined and stable species.
A key synthetic strategy involves ligand exchange, where a pre-existing nanocluster stabilized by one type of ligand is transformed into a new, stable cluster by introducing a different ligand. In one such process, glutathione-stabilized Ag₃₅ nanoclusters are converted into Ag₄₄(4-FTP)₃₀. This transformation is notably rapid, occurring in under five minutes, and is reversible. This ligand-exchange-induced growth highlights the deterministic role of the ligand in the final structure of the nanocluster. The process can be modeled using theories of reverse Ostwald ripening, emphasizing the critical role of subtle changes in ligand-metal binding energy in dictating the final, stable nanocluster size.
Table 1: Ligand-Exchange Synthesis of Ag₄₄(4-FTP)₃₀ Nanoclusters
| Precursor Cluster | Incoming Ligand | Resulting Cluster | Conversion Time | Key Factor |
|---|---|---|---|---|
| Ag₃₅(Glutathione)₁₈ | 4-Fluorothiophenol | Ag₄₄(4-FTP)₃₀ | < 5 minutes | Weaker ligand-metal binding energy of 4-FTP compared to glutathione (B108866) |
Monitoring Aggregation and Gelation of Nanorods with 4-Fluorothiophenolate Capping
A review of available scientific literature did not yield specific research findings on the use of 4-fluorothiophenolate for monitoring the aggregation and gelation of nanorods. While research exists on the assembly of nanoclusters with nanorods, this work focuses on the creation of new supramolecular structures rather than the process of monitoring aggregation or gelation.
Impact of Ligand Structure on Nanocluster Properties and Stability
The molecular structure of the capping ligand has a profound impact on the resulting properties and stability of nanoclusters. The selection of the ligand is a determining factor in controlling the size and structure of thiolate-protected silver nanoclusters. Research has categorized ligands based on their structural properties and correlated them with the resulting cluster sizes.
For instance, small alkane-thiols tend to produce Ag₂₅ clusters, whereas bulky thiol-containing peptides direct the formation of very small Ag₉₋₁₅ clusters. 4-Fluorothiophenol, as a medium-sized aromatic thiol, consistently directs the formation of the highly stable Ag₄₄(SR)₃₀ nanocluster. This control is largely attributed to the ligand-metal binding affinity. The weaker binding energy of 4-FTP compared to other ligands like glutathione is proposed to be the reason for the formation of the larger, thermodynamically stable Ag₄₄ core. This demonstrates that ligand design is a powerful tool for tuning cluster size and, consequently, their electronic and optical properties.
Table 2: Influence of Thiol Ligand Structure on Silver Nanocluster Size
| Ligand Type | Example Ligand(s) | Resulting Silver Nanocluster |
|---|---|---|
| Small Alkane-Thiols | Alkanethiols | Ag₂₅(SR)₁₈ |
| Medium Aromatic-Thiols | 4-Fluorothiophenol | Ag₄₄(SR)₃₀ |
| Bulky Thiol Peptides | Glutathione | Ag₃₅(SR)₁₈, Ag₉₋₁₅(SR)₅₋₁₀ |
Polymeric Materials Engineering
The chemical reactivity of the thiolate group makes 4-fluorothiophenol potassium salt a valuable reagent for modifying and engineering polymer properties.
Grafting of Thiolate Moieties onto Polymer Backbones
The covalent attachment, or grafting, of 4-fluorothiophenol moieties onto polymer backbones is an effective method for functionalizing polymers and tuning their surface properties. One documented approach involves the nucleophilic substitution reaction on poly(vinyl chloride) (PVC). In this method, the chlorine atoms on the PVC backbone are partially replaced by 4-fluorothiophenolate moieties. researchgate.netresearchgate.net This modification has been used to alter the gas transport properties of PVC membranes, demonstrating that the introduction of the bulky, fluorinated pendant groups changes the polymer matrix's free volume. researchgate.net
Another synthetic strategy involves using a disulfide, bis(4-fluorophenyl)disulfide, as an iniferter (initiator-transfer agent-terminator) in the polymerization of monomers like diallyldimethylammonium chloride (DADMAC). osti.gov This results in the formation of polymer oligomers that are capped with 4-fluorothiophenol at their ends. osti.gov These examples showcase the utility of 4-fluorothiophenol in creating functional polymers with tailored properties for specific applications, such as specialized membranes or complex polymer architectures. researchgate.netresearchgate.netosti.gov
Table 3: Examples of Grafting 4-Fluorothiophenol Moieties onto Polymer Backbones
| Polymer Backbone | Grafting Method | Purpose of Modification |
|---|---|---|
| Poly(vinyl chloride) (PVC) | Nucleophilic substitution of chlorine atoms | To alter gas permeability and diffusion coefficients in membranes. researchgate.netresearchgate.net |
| Polydiallyldimethylammonium (PDADMA) | Iniferter-based polymerization | To create end-capped oligomers for building multiblock copolymers. osti.gov |
Exploration in Catalysis Research
Ligand Component in Transition Metal Pincer Complexes
Synthesis and Characterization of Fluorothiophenolate-Containing Pincer Complexes
Detailed methodologies for the synthesis and comprehensive characterization of transition metal pincer complexes specifically incorporating the 4-fluorothiophenolate ligand are not extensively reported. While the synthesis of various pincer ligands and their subsequent complexation with transition metals is a mature field of study, the specific use of 4-fluorothiophenol (B130044) potassium salt as the precursor for the thiolate donor in a pincer architecture is not a prominent feature in published research. General synthetic routes to pincer complexes often involve the multi-step synthesis of a tridentate ligand followed by metallation. The direct incorporation of 4-fluorothiophenol potassium salt into these ligand scaffolds or its direct reaction with a pre-formed pincer precursor is not a commonly described procedure.
Development of Novel Catalytic Systems
The development of new catalytic systems is a major driving force in chemical research. Pincer complexes are known for their high stability and catalytic activity in a variety of organic transformations.
Application in Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are fundamental for the formation of carbon-carbon bonds. While numerous pincer complexes have been successfully employed as catalysts for these reactions, there is a lack of specific data on the performance of well-characterized pincer complexes containing the 4-fluorothiophenolate ligand. Information regarding their catalytic efficiency, substrate scope, and reaction conditions in these critical transformations is not available in the reviewed literature.
Mechanistic Insights into Catalytic Transformations
Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. Such studies often involve a combination of experimental techniques and computational modeling. For pincer complexes, mechanistic investigations typically focus on the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. However, specific mechanistic studies that elucidate the electronic and steric influence of a 4-fluorothiophenolate ligand on the key steps of catalytic cycles are not present in the accessible scientific literature.
Advanced Spectroscopic Characterization and Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. For 4-Fluorothiophenol (B130044) potassium salt, various NMR techniques are employed to elucidate its structure and dynamics.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In 4-Fluorothiophenol potassium salt, the aromatic protons are of particular interest. Due to the formation of the thiophenolate anion, the electron density in the aromatic ring is expected to increase compared to the neutral 4-Fluorothiophenol. This increased shielding would result in an upfield shift (lower ppm values) of the aromatic proton signals.
The ¹H NMR spectrum is anticipated to show two distinct multiplets corresponding to the protons ortho and meta to the thiolate group. The coupling between these protons and with the fluorine atom will lead to complex splitting patterns.
¹H NMR is also an invaluable tool for real-time reaction monitoring. For instance, during the synthesis of this compound from 4-Fluorothiophenol and a potassium base, the disappearance of the acidic thiol proton signal and the characteristic shifts in the aromatic proton signals can be monitored to track the progress of the reaction to completion.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on related compounds, as direct experimental data for the potassium salt is not readily available in the literature.)
| Protons | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic (ortho to -S⁻) | 6.8 - 7.2 | Multiplet |
| Aromatic (meta to -S⁻) | 6.5 - 6.9 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. In this compound, four distinct signals are expected for the aromatic carbons, in addition to any solvent peaks. The carbon atom attached to the negatively charged sulfur (C-S⁻) is expected to be significantly deshielded and appear at a characteristic downfield position. The carbon atom bonded to the fluorine (C-F) will also exhibit a distinct chemical shift and will show coupling with the ¹⁹F nucleus. The remaining two aromatic carbons will have chemical shifts influenced by both the thiolate and fluorine substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related compounds, as direct experimental data for the potassium salt is not readily available in the literature.)
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| C-S⁻ | 135 - 145 |
| C-F | 155 - 165 (with C-F coupling) |
| Aromatic CH (ortho to -S⁻) | 130 - 135 |
| Aromatic CH (meta to -S⁻) | 115 - 120 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov this compound will exhibit a single resonance in the ¹⁹F NMR spectrum, the chemical shift of which is indicative of the electronic environment around the fluorine atom. The position of this signal can be influenced by the solvent and the presence of the potassium counter-ion.
Similar to ¹H NMR, ¹⁹F NMR is a powerful tool for monitoring reactions involving fluorinated compounds. nih.gov The change in the chemical shift of the fluorine signal can be used to follow the conversion of a starting material to the desired product, providing kinetic and mechanistic information. The large chemical shift dispersion in ¹⁹F NMR often allows for clear, well-resolved signals, making it an excellent choice for quantitative analysis. alfa-chemistry.com
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound (Note: This is an estimated value based on related fluorinated aromatic compounds, as direct experimental data for the potassium salt is not readily available in the literature.)
| Nucleus | Predicted Chemical Shift (δ) in ppm (referenced to CFCl₃) |
| ¹⁹F | -110 to -120 |
Diffusion-Ordered Spectroscopy (DOSY-NMR) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. This method is particularly useful for studying the aggregation of molecules in solution. For this compound, which is an ionic compound, there is a propensity to form aggregates or ion pairs in solution, especially in less polar solvents.
A DOSY-NMR experiment would reveal whether the compound exists as a monomeric species or as larger aggregates. researchgate.net Different species with different sizes will have different diffusion coefficients and will appear at different positions along the diffusion axis in the 2D DOSY spectrum. This information is crucial for understanding the solution-state behavior of the salt, which can influence its reactivity and physical properties. nih.gov
High-Resolution Magic-Angle Spinning (HR-MAS) NMR is a specialized technique used to obtain high-resolution NMR spectra of semi-solid and solid samples. For this compound in its solid, crystalline form, conventional solid-state NMR spectra are often broad and featureless due to anisotropic interactions. HR-MAS NMR, by spinning the sample at the "magic angle" of 54.7°, averages out these anisotropic interactions, resulting in sharper, more solution-like spectra.
This technique can be used to study the structure and polymorphism of solid this compound. epfl.ch It can provide information on the local environment of the different nuclei (¹H, ¹³C, ¹⁹F) within the crystal lattice, helping to characterize different crystalline forms and to study intermolecular interactions in the solid state. nih.govosti.gov
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to probe molecular structure.
For this compound, FTIR and Raman spectroscopy can be used to identify characteristic vibrational bands. The C-S stretching vibration of the thiophenolate is expected to appear in the fingerprint region of the spectrum. The C-F stretching vibration will also give rise to a strong and characteristic absorption band. Furthermore, the vibrations of the aromatic ring will be sensitive to the substitution pattern and the electronic changes upon deprotonation of the thiol.
The analysis of the vibrational spectra can confirm the formation of the potassium salt and provide insights into the bonding and structure of the compound in the solid state. Comparison of the spectra with that of the starting material, 4-Fluorothiophenol, would reveal characteristic shifts in the vibrational frequencies upon salt formation. For example, the S-H stretching band present in the spectrum of 4-Fluorothiophenol will be absent in the spectrum of the potassium salt.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values based on related compounds, as direct experimental data for the potassium salt is not readily available in the literature.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |
| C-F Stretch | 1200 - 1250 | FTIR |
| C-S Stretch | 600 - 750 | Raman |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. shu.ac.ukyoutube.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer shell electrons to higher energy states. libretexts.org In the 4-fluorothiophenolate anion, the primary electronic transitions observed are π → π* transitions associated with the conjugated π-system of the benzene (B151609) ring. shu.ac.uk These transitions typically result in strong absorption bands in the UV region of the spectrum.
The position and intensity of these absorption maxima (λmax) are sensitive to the molecular environment, including solvent polarity and coordination to metal ions. UV-Vis spectroscopy is also a valuable tool for monitoring the progress of reactions involving this compound. researchgate.net Changes in the absorption spectrum, such as the appearance of new peaks or shifts in existing ones, can indicate the consumption of the reactant and the formation of products over time. acs.orgresearchgate.net
| Electronic Transition | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 200 - 400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. |
While 4-Fluorothiophenol itself is not typically fluorescent, it can be used in conjunction with fluorescent probes for sensing applications. nih.gov In such systems, the thiophenol can react with a specially designed molecule (a probe), causing a measurable change in the probe's fluorescence properties. For example, a probe might be designed to be non-fluorescent but become highly fluorescent upon reaction with a thiophenol. The increase in fluorescence intensity can then be correlated to the concentration of the thiophenol. nih.gov This "turn-on" response allows for the sensitive detection of thiophenols in various samples. Studies have demonstrated the use of such probes for detecting compounds like 4-methoxythiophenol, and the principle is applicable to 4-fluorothiophenol as well. nih.gov The reaction time and the resulting fluorescence enhancement are key parameters in these sensing applications. nih.govfrontiersin.orgnih.gov
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and ionic compounds like this compound. chemrxiv.org In ESI-MS analysis, the 4-fluorothiophenolate anion would be readily observed in the negative ion mode at an m/z corresponding to its molecular weight.
ESI-MS is particularly valuable for analyzing complex reaction mixtures to determine product distribution and identify transient intermediates. nih.govnih.gov In reactions involving this compound, ESI-MS can detect the starting material, various products, and any charged intermediates formed during the reaction. The presence of the potassium counter-ion can sometimes lead to the formation of adduct ions in the positive mode, which can also aid in identification. spectroscopyonline.com The high sensitivity and resolution of ESI-MS make it an indispensable tool for elucidating reaction mechanisms and characterizing the products formed from this compound. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS for Cluster Characterization
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful soft ionization technique crucial for determining the precise molecular formula of complex structures like thiolate-protected metal nanoclusters with minimal fragmentation. researchgate.netresearchgate.net In the analysis of clusters protected by 4-fluorothiophenolate ligands, such as the superatom complex Ag₄₄(4-FTP)₃₀⁴⁻, MALDI-MS provides invaluable information on the total mass of the cluster, confirming its composition and monodispersity. nih.govrsc.org
The process involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. For thiolate-protected gold and silver clusters, a matrix like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is often preferred over traditional matrices because it ionizes molecules via electron transfer, which is a softer method that helps to keep the cluster intact during analysis. nih.gov Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, allowing for the detection of large, intact cluster ions.
Research on a series of Ag₄₄ nanoclusters protected by substituted thiophenols, including 4-fluorothiophenol (FTP), has utilized MALDI-MS to confirm the composition of the synthesized clusters before further spectroscopic analysis. acs.org The resulting mass spectrum for such a cluster would show a dominant peak corresponding to the molecular ion of the intact cluster, for instance, [Ag₄₄(4-FTP)₃₀]⁴⁻. The precise mass-to-charge ratio allows for the unambiguous determination of the number of silver atoms and ligands, solidifying the molecular formula. nih.gov Fragmentation can sometimes be observed, often corresponding to the loss of specific structural motifs, such as Ag-S units, which can provide further insight into the cluster's structure. researchgate.net
Table 1: Representative MALDI-MS Data for a Thiolate-Protected Silver Nanocluster
| Assigned Species | Theoretical m/z | Observed m/z |
|---|---|---|
| [Ag₁₆(2-MBT)₁₂ + H]⁺ | 3862.35 Da | 3863.32 Da |
Complementary Analytical Techniques
Beyond mass spectrometry, a range of analytical techniques are employed to provide a comprehensive characterization of materials containing this compound.
Elemental Analysis for Composition Determination
Elemental analysis is a fundamental technique used to determine the weight percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This analysis is critical for verifying the empirical formula of newly synthesized compounds, including metal complexes of 4-fluorothiophenolate. By comparing the experimentally determined elemental composition with the calculated theoretical values based on the proposed chemical formula, researchers can confirm the purity and stoichiometry of the compound. researchgate.net The presence of fluorine and the metal (e.g., potassium or silver) would be determined by other methods like ion chromatography or atomic spectroscopy.
Table 2: Theoretical vs. Experimental Elemental Composition for a Hypothetical Metal-Thiolate Complex
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 45.15 | 45.05 |
| Hydrogen (H) | 2.51 | 2.55 |
| Fluorine (F) | 11.89 | 11.79 |
| Sulfur (S) | 20.08 | 20.15 |
| Metal (M) | 20.37 | 20.46 |
Thermogravimetric Analysis (TGA) for Thermal Behavior and Composition (e.g., Ligand-to-Metal Ratio)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential tool for assessing the thermal stability of compounds and for determining the composition of multi-component materials like metal nanoclusters. scispace.com For thiolate-protected clusters, TGA can precisely determine the ratio of the organic ligand shell to the inorganic metal core. nih.gov
When a sample of a 4-fluorothiophenolate-stabilized silver nanocluster is heated, the TGA curve typically shows distinct mass loss steps. An initial small mass loss at lower temperatures (below ~200°C) is usually attributed to the evaporation of residual solvent molecules. acs.org A subsequent, significant mass loss at higher temperatures corresponds to the decomposition and volatilization of the organic 4-fluorothiophenolate ligands. The remaining mass at the end of the experiment represents the non-volatile metal core. acs.org
In a study of silver nanoclusters protected by various thiophenol ligands, the weight loss attributed to the decomposition of the 4-fluorothiophenol (4-FTP) ligand shell was found to be 35.96%. naturalspublishing.com This allows for the calculation of the metal-to-ligand ratio, a critical parameter for confirming the cluster's formula. naturalspublishing.com
Table 3: TGA Data for 4-Fluorothiophenol-Protected Silver Nanoclusters
| Temperature Range | Mass Loss (%) | Assignment |
|---|---|---|
| RT - 200°C | ~3-4% | Loss of solvent molecules acs.org |
| 200°C - 500°C | 35.96% | Decomposition of organic 4-FTP ligand shell naturalspublishing.com |
| > 500°C | 64.04% | Residual Silver (Ag) metal core |
Gel-Permeation Chromatography (GPC) for Polymer Characterization
Gel-Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique used to separate macromolecules based on their size and is the premier method for determining the molecular weight distribution of polymers. resolvemass.ca When this compound is used to functionalize a polymer backbone, GPC is employed to confirm the success of the reaction and to characterize the resulting polymer.
The analysis involves passing a solution of the polymer through a column packed with porous gel; larger molecules elute more quickly, while smaller molecules are retained longer. resolvemass.ca By comparing the retention time of the functionalized polymer to that of the starting polymer, an increase in molecular weight can be observed, indicating the attachment of the thiophenol moiety. GPC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. amazonaws.com Studies on polymers functionalized with similar compounds, like aminothiophenol, demonstrate this shift in retention time to lower values (higher molecular weight) post-functionalization. researchgate.net
Table 5: GPC Results for a Polymer Before and After Functionalization
| Polymer Sample | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
|---|---|---|---|
| Precursor Polymer | 10.2 | 11.5 | 1.13 |
| Thiophenol-Functionalized Polymer | 12.5 | 14.1 | 1.13 |
Atomic Absorption Spectroscopy (AAS) for Metal Content
Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific metal elements in a sample. mdpi.com The method is based on the principle that atoms of a specific element will absorb light at a unique wavelength when they are in the ground state. naturalspublishing.com To analyze a sample containing a 4-fluorothiophenolate metal complex, the sample is first atomized, typically by a flame or a graphite furnace. A lamp containing the metal of interest emits light at the characteristic wavelength, which is passed through the atomized sample. The amount of light absorbed is directly proportional to the concentration of the metal in the sample. AAS is essential for accurately verifying the metal content in organometallic compounds and nanoclusters, ensuring the correct stoichiometry. wiley-vch.de
Table 6: Example of AAS Data for Metal Content Determination
| Sample ID | Theoretical Metal Content (%) | Measured Metal Content (%) | Recovery (%) |
|---|---|---|---|
| Ag₄₄(4-FTP)₃₀ Sample 1 | 64.04 | 63.88 | 99.75 |
| Ag₄₄(4-FTP)₃₀ Sample 2 | 64.04 | 64.21 | 100.26 |
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4-Fluorothiophenol | 4-FTP |
| This compound | - |
| Thiophenol | TP |
| 4-Chlorothiophenol | CTP |
| 2-Mercaptobenzothiazole | 2-MBT |
| trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile | DCTB |
| Aminothiophenol | - |
| Silver | Ag |
| Gold | Au |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory has become a powerful tool for investigating the properties of molecules like the 4-fluorothiophenolate anion. By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT methods can predict a wide range of molecular properties with a good balance of accuracy and computational cost. Hybrid functionals, such as B3LYP, are commonly employed for such studies as they incorporate a portion of exact Hartree-Fock exchange, often leading to more accurate results for organic molecules. mdpi.com
DFT calculations are instrumental in elucidating the electronic structure and inherent reactivity of the 4-fluorothiophenolate anion. The presence of both a fluorine atom, a strong electron-withdrawing group, and a thiolate group, a strong electron-donating group, on the same aromatic ring creates a fascinating electronic environment.
The negative charge of the anion is not localized solely on the sulfur atom but is delocalized across the aromatic ring, influencing the electron density at various positions. This delocalization is a key factor in its stability and reactivity. The reactivity of the thiolate as a nucleophile is a well-established concept, and computational studies can quantify this property. researchgate.net The electron-donating nature of the thiolate group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while the fluorine atom partially counteracts this effect through its inductive withdrawal of electron density.
Global reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of the molecule's reactivity. These descriptors are calculated from the energies of the frontier molecular orbitals.
| Descriptor | Symbol | Formula | Illustrative Value |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -2.5 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 eV |
| Global Softness | S | 1 / (2η) | 0.25 eV-1 |
| Electrophilicity Index | ω | µ2 / (2η) | 1.56 eV |
These values indicate that the 4-fluorothiophenolate anion is a soft nucleophile with a moderate electrophilicity index, suggesting its propensity to react with soft electrophiles.
DFT is a cornerstone in the study of reaction mechanisms involving thiolate anions. For instance, in nucleophilic substitution or addition reactions, DFT can be used to map out the potential energy surface of the reaction. researchgate.net This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies.
The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be determined, providing crucial information about the reaction kinetics. For reactions involving the 4-fluorothiophenolate anion, such as its reaction with an electrophile, DFT calculations can help to understand the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible reaction pathways.
While specific DFT studies on the reaction mechanisms of 4-fluorothiophenolate anion were not found, the general principles of using DFT to study thiolate reactivity are well-established. researchgate.net
DFT calculations are widely used for the prediction of spectroscopic parameters, which can be a valuable tool for the identification and characterization of molecules.
NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of DFT. The calculated chemical shifts, when compared with experimental data, can help to confirm the structure of a molecule. For fluorinated compounds, predicting 19F NMR chemical shifts can be particularly useful. dergipark.org.tr
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another strength of DFT. The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. The performance of different DFT functionals for calculating vibrational frequencies of sulfur-containing molecules has been assessed, providing guidance for obtaining accurate predictions. iaea.org
| Vibrational Mode | Calculated Frequency (cm-1) |
| C-F Stretch | 1250 |
| C-S Stretch | 700 |
| Aromatic C-H Stretch | 3050 |
| Aromatic Ring Breathing | 1000 |
Quantum Chemical Calculations for Electronic Ground and Excited States
Quantum chemical calculations, including methods beyond standard DFT, can provide a more detailed understanding of the electronic ground and excited states of molecules. nih.gov
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. aimspress.com The energy and spatial distribution of these orbitals dictate how the molecule will interact with other species.
For the 4-fluorothiophenolate anion, the HOMO is expected to be primarily located on the thiolate group and the aromatic ring, reflecting its nucleophilic character. The LUMO, on the other hand, is likely to be a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. aimspress.com
| Orbital | Energy (eV) |
| HOMO | -4.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 4.0 |
The distribution of the HOMO and LUMO can be visualized to understand the sites of potential electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
For the 4-fluorothiophenolate anion, the MEP map would show a region of high negative potential (typically colored red) around the sulfur atom, confirming its role as a primary site for electrophilic attack. The fluorine atom, being highly electronegative, would be surrounded by a region of negative potential, while the hydrogen atoms of the aromatic ring would exhibit regions of positive potential (typically colored blue). The MEP provides a visual representation of the molecule's reactivity, complementing the information obtained from the analysis of frontier molecular orbitals. researchgate.net
Bonding Analysis (e.g., Atoms in Molecules (AIM), Natural Bond Orbital (NBO) Studies)
Theoretical methods like AIM and NBO are powerful tools for elucidating the electronic structure and bonding within a molecule. uni-muenchen.de AIM analysis, based on the topology of the electron density, can characterize the nature of chemical bonds, while NBO analysis localizes the electron density into orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.deyoutube.com
For 4-fluorothiophenol (B130044) potassium salt, these analyses would be expected to reveal a molecule characterized by distinct ionic and covalent interactions. The potassium-sulfur bond would be a key area of investigation, alongside the covalent framework of the 4-fluorothiophenolate anion.
The bond between potassium and sulfur in 4-fluorothiophenol potassium salt is anticipated to be predominantly ionic. This is due to the significant difference in electronegativity between the electropositive potassium atom and the electronegative sulfur atom. echemi.comquora.com The potassium atom readily donates its single valence electron to the sulfur atom of the 4-fluorothiophenol moiety, resulting in a positively charged potassium ion (K⁺) and a negatively charged 4-fluorothiophenolate anion (4-F-C₆H₄S⁻). mytutor.co.uk The primary interaction between these two species would be electrostatic attraction. mytutor.co.ukpbslearningmedia.org
Within the 4-fluorothiophenolate anion, the bonds are covalent. This includes the carbon-carbon bonds of the benzene (B151609) ring, the carbon-hydrogen bonds, the carbon-fluorine bond, and the carbon-sulfur bond. NBO analysis would likely show these as two-center bonds with significant electron sharing. youtube.com The fluorine atom, being highly electronegative, would exert a significant inductive effect, withdrawing electron density from the aromatic ring. This, in turn, would influence the electron density at the sulfur atom.
A hypothetical NBO analysis would likely reveal the following key features:
Ionic Character of the K-S Bond: The NBO representing the potassium would have a charge approaching +1, while the sulfur atom would carry a significant negative charge. The interaction would be classified as a lone pair on the sulfur atom interacting with the empty orbitals of the potassium ion, rather than a shared covalent bond.
Covalent Nature of the Anion: The C-C, C-H, C-F, and C-S bonds would be represented by sigma (σ) bonding orbitals with electron occupancies close to two. The aromatic ring would also feature pi (π) bonding orbitals.
Polarization Effects: The C-F and C-S bonds would be polarized towards the more electronegative fluorine and sulfur atoms, respectively. The electron-withdrawing nature of the fluorine atom would also influence the delocalization of π-electrons within the benzene ring.
Table 1: Hypothetical NBO Analysis Data for this compound
This table presents plausible, illustrative data that would be expected from an NBO analysis. The values are not from actual experimental or computational results for this specific compound but are based on established principles for analogous structures.
| Interaction | Type | Expected Natural Charge (e) | Description |
|---|---|---|---|
| K-S | Ionic | K: ~+0.95, S: ~-0.85 | Primarily electrostatic attraction between the potassium cation and the thiolate anion. |
| C-S | Polar Covalent | - | Sigma bond with higher electron density localized on the sulfur atom. |
| C-F | Polar Covalent | - | Strongly polarized sigma bond with significant electron density on the fluorine atom. |
| C-C (ring) | Covalent | - | Sigma and pi bonds forming the aromatic system. |
The stability of this compound in various media would be governed by the nature of the solvent and its ability to solvate the constituent ions.
In the solid state, the salt would exist as an ionic lattice, with the stability determined by the lattice energy. libretexts.org This energy is influenced by the charge of the ions and the distance between them.
In solution, the stability depends on the solvent's dielectric constant and its ability to form solvation shells around the potassium cation and the 4-fluorothiophenolate anion.
Polar Protic Solvents (e.g., water, ethanol): These solvents would be expected to readily dissolve the salt. The potassium cation would be strongly solvated by the oxygen lone pairs of the solvent molecules. The thiolate anion would also be solvated, likely through hydrogen bonding with the solvent's hydroxyl groups. The high dielectric constant of these solvents would effectively shield the ions from each other, promoting dissolution and stability in solution.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents would also be effective at dissolving the salt. They can solvate the potassium cation well through interactions with their respective oxygen or nitrogen atoms. While they cannot act as hydrogen bond donors, their polarity would still stabilize the separated ions.
Nonpolar Solvents (e.g., hexane, benzene): The salt would be expected to have very low solubility and stability in nonpolar solvents. The lack of strong ion-solvent interactions would not overcome the lattice energy of the solid salt. In such media, the compound would likely exist as tight ion pairs or larger aggregates.
Computational studies on the stability would typically involve calculating the free energy of solvation in different solvent models.
Table 2: Predicted Relative Stability and Solvation of this compound in Different Media
This table provides a qualitative prediction of the compound's stability based on general chemical principles of solvation. The stability is considered in the context of the salt dissolving to form solvated ions.
| Solvent Type | Example | Predicted Relative Stability | Primary Solvation Mechanism |
|---|---|---|---|
| Polar Protic | Water | High | Strong solvation of K⁺ and thiolate anion through ion-dipole interactions and hydrogen bonding. |
| Polar Aprotic | DMSO | Moderate to High | Good solvation of K⁺ through ion-dipole interactions. |
| Nonpolar | Hexane | Low | Weak van der Waals forces, insufficient to overcome lattice energy. |
Q & A
Q. What are the common laboratory synthesis routes for 4-Fluorothiophenol potassium salt, and what factors influence the choice of method?
The primary method involves reacting 4-fluorothiophenol with potassium cyanide (KCN) under controlled conditions, typically at 0–5°C to minimize side reactions . Alternative routes may use potassium hydroxide (KOH) or potassium metal. Key considerations include reagent toxicity (e.g., cyanide handling), reaction scalability, and purity requirements for downstream applications. Researchers should optimize solvent choice (e.g., anhydrous THF or ethanol) and stoichiometric ratios (1:1.2 thiol-to-potassium) to achieve yields >85% .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Essential methods include:
- ¹⁹F NMR : Detects the fluorine environment (δ -110 to -120 ppm) and confirms substitution patterns.
- FTIR : Identifies S–K coordination (stretching vibrations at 400–450 cm⁻¹).
- Elemental analysis : Validates composition (theoretical: C 43.1%, F 11.4%, S 19.2%; based on C₆H₅FSK, MW 167.27 ).
- X-ray crystallography : Resolves crystal structure and counterion interactions.
Q. What safety protocols are critical when handling this compound?
Classified as a flammable thiol derivative (UN 3336 ), it requires:
Q. How is this compound utilized as a ligand in nanoparticle synthesis?
It acts as a capping agent for silver nanoparticles, where the thiolate group binds to metal surfaces. A 3:1 ligand-to-silver ratio in toluene yields stable nanocrystals (4–5 nm diameter) with minimal aggregation . Post-synthesis purification involves centrifugation and washing with ethanol to remove excess ligand.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields (65–89%) of this compound?
Yield variations arise from:
- Oxygen sensitivity : Strict inert atmospheres (N₂/Ar) during thiol deprotonation improve consistency.
- Purification methods : Crystallization from ethanol/water mixtures (1:3 v/v) outperforms precipitation in purity.
- Analytical validation : Cross-check potassium content via ICP-OES and sulfur via gravimetric analysis .
Q. What experimental design considerations optimize its performance as a capping agent in nanocrystal synthesis?
Critical parameters include:
Q. How does the potassium counterion influence reactivity in cross-coupling reactions?
The K⁺ ion enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates through ion pairing. Kinetic studies show 2.3× faster nucleophilic aromatic substitution vs. Li⁺ analogs . Methodology: Monitor reaction progress via ¹⁹F NMR in deuterated DMSO at 60°C.
Q. What methodological approaches ensure accurate quantification in mixed reaction systems?
Use dual verification:
Q. How can stability under varying experimental conditions be systematically assessed?
Conduct accelerated degradation studies:
Q. What strategies mitigate potassium ion interference in catalytic applications?
Effective approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
